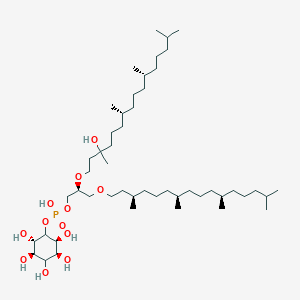
Hydroxyarchaetidylinositol
Description
Hydroxyarchaetidylinositol is a polar phospholipid identified in methanogenic archaea, specifically Methanosarcina barkeri MS . It belongs to the hydroxyarchaeol-containing lipid family, characterized by a hydroxyarchaeol core lipid (a diether with a hydroxyl group) and an inositol polar headgroup. This compound is structurally distinct from conventional archaeol-based lipids due to the addition of a hydroxyl group on its core lipid, which influences its physicochemical properties and biological functions . This compound is one of five polar lipids identified in M. barkeri, alongside hydroxyarchaetidylserine, archaetidylserine, archaetidylinositol, and an unnamed archaeol-based lipid .
Properties
CAS No. |
134067-43-9 |
|---|---|
Molecular Formula |
C49H99O12P |
Molecular Weight |
911.3 g/mol |
IUPAC Name |
[(2S)-2-[(7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecoxy]-3-[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] [(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C49H99O12P/c1-35(2)17-11-19-37(5)21-13-23-39(7)24-15-26-41(9)28-31-58-33-42(34-60-62(56,57)61-48-46(53)44(51)43(50)45(52)47(48)54)59-32-30-49(10,55)29-16-27-40(8)25-14-22-38(6)20-12-18-36(3)4/h35-48,50-55H,11-34H2,1-10H3,(H,56,57)/t37-,38-,39-,40-,41-,42+,43?,44-,45+,46+,47+,48?,49?/m1/s1 |
InChI Key |
BIMQTAPDDPVEMF-HDDFTCKKSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OCCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
Isomeric SMILES |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OCCC(C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OCCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
Synonyms |
hydroxyarchaetidyl-myo-inositol hydroxyarchaetidylinositol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Differences
Hydroxyarchaetidylinositol is compared below with three related lipids (Table 1):
Table 1: Structural and Functional Comparison of this compound and Analogous Lipids
*TLC (thin-layer chromatography) mobility differences reflect polarity: hydroxylation reduces mobility due to increased hydrophilicity .
Key Observations:
Core Lipid Influence: this compound and hydroxyarchaetidylserine share the hydroxyarchaeol core, which differentiates them from non-hydroxylated analogs like archaetidylinositol. The hydroxyl group enhances membrane stability in extreme environments by increasing hydrogen-bonding capacity . Archaetidylinositol, lacking hydroxylation, exhibits faster TLC migration, indicating lower polarity .
Headgroup Specificity: this compound and archaetidylinositol share the inositol headgroup, critical for interactions with proteins and other membrane components. In contrast, hydroxyarchaetidylserine features a serine headgroup, which may confer distinct signaling or pH-buffering roles .
Abundance: The unnamed archaeol-based lipid is the most abundant in M. barkeri, suggesting a primary structural role in membrane architecture. This compound and hydroxyarchaetidylserine are less abundant, implying specialized functions .
Research Implications and Gaps
- Evolutionary Significance: The coexistence of hydroxylated and non-hydroxylated lipids in M. barkeri highlights evolutionary strategies for environmental adaptability.
- Unresolved Questions : The biochemical pathway for hydroxyarchaeol synthesis remains uncharacterized. Additionally, the functional role of the unnamed archaeol-based lipid warrants further study .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


